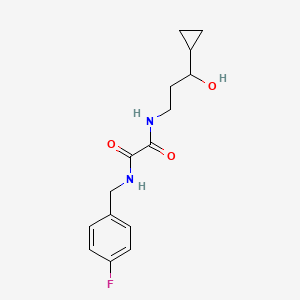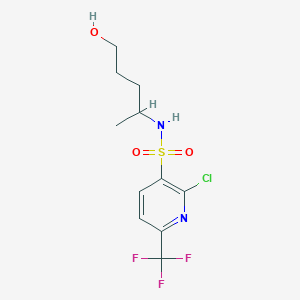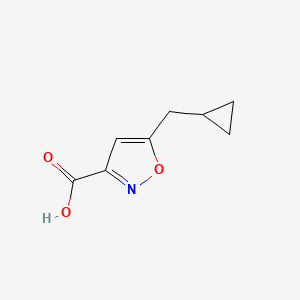![molecular formula C17H15F3N2O3S B2389742 N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide CAS No. 2413868-19-4](/img/structure/B2389742.png)
N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide” is a compound with the CAS Number: 2413868-19-4. It has a molecular weight of 384.38 . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The InChI key for this compound is RPJCFWNCXZTYMF-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 384.38 . The IUPAC name for this compound is N-(2-oxo-1-(2-(trifluoromethyl)phenyl)pyrrolidin-3-yl)benzenesulfonamide .科学的研究の応用
Medicinal Chemistry and Drug Development
The sulfonyl group in this compound is a versatile functional group, widely used in medicinal chemistry. Researchers have explored its potential as a scaffold for designing novel drugs due to its stable structure and high polarity. Specifically, N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives have been synthesized from this compound, and their structures have been supported by analytical and spectral data . These derivatives have demonstrated antimicrobial and antioxidant activities, making them promising candidates for drug development.
Antitumor Agents
Cyanoacetamide derivatives, including those derived from our compound of interest, have shown antitumor activity . Researchers have investigated their potential as precursors for a broad spectrum of antitumor drugs. The unique structural features of N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives make them interesting targets for further exploration in this field.
Anti-Inflammatory Compounds
The same derivatives have also exhibited anti-inflammatory properties . Their ability to modulate inflammatory responses could be valuable in developing therapies for inflammatory diseases.
Antioxidants
Antioxidant compounds play a crucial role in protecting cells from oxidative damage. N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives have been evaluated for their antioxidant activity, highlighting their potential in combating oxidative stress .
Triazole Derivatives
The compound’s structure allows for the synthesis of novel 1,2,3-triazole and 1,2,4-triazole derivatives. These heterocyclic compounds have diverse applications, including as antimicrobial agents and potential drug leads .
Pyrazole and Triazolopyrimidine Derivatives
Researchers have also explored the synthesis of pyrazole and triazolopyrimidine derivatives from N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives. These compounds may exhibit unique biological activities and could serve as starting points for further drug discovery efforts .
将来の方向性
作用機序
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor, enhancing its activity in combination with endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The Sigma-1 receptor is involved in various biochemical pathways, including the regulation of calcium ion influx . By modulating this receptor, the compound can influence these pathways and their downstream effects, such as neuronal signaling and synaptic plasticity .
Pharmacokinetics
The introduction of fluorine atoms into the compound’s structure has resulted in positive modulation of its lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The modulation of the Sigma-1 receptor by the compound can result in various molecular and cellular effects. For instance, it can enhance neuronal signaling and synaptic plasticity, leading to improved cognitive function . Additionally, it can demonstrate potent anti-seizure and antidepressant effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of endogenous or exogenous agonists can enhance the compound’s allosteric modulation of the Sigma-1 receptor . Furthermore, the compound’s lipophilicity, electronegativity, basicity, and bioavailability can be influenced by factors such as pH and temperature .
特性
IUPAC Name |
N-[2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-8-4-5-9-15(13)22-11-10-14(16(22)23)21-26(24,25)12-6-2-1-3-7-12/h1-9,14,21H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJCFWNCXZTYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2389659.png)

![{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B2389662.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]but-2-enamide](/img/structure/B2389663.png)



![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)
![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
![5-[1-(4-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2389677.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)

